10058-F4

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 10058-F4 is c-Myc , a transcriptional regulator involved in cell proliferation, differentiation, and apoptosis . Dysregulation of the oncoprotein c-Myc is common in human cancers .

Mode of Action

This compound inhibits the transactivation of gene expression by c-Myc-Max heterodimers by disrupting the association between c-Myc and the transcription factor Max . This disruption prevents c-Myc from exerting its regulatory effects on gene expression .

Biochemical Pathways

The inhibition of c-Myc by this compound affects several biochemical pathways. For instance, it likely upregulates FOXO transcription factors and downstream genes involved in ovarian G1 cell cycle arrest, apoptosis, and autophagic cell death . Additionally, this compound promotes increased expression of thioredoxin-interacting protein (TXNIP) in triple-negative breast cancer drug-resistant cells, which promotes reactive oxygen species synthesis .

Pharmacokinetics

Following a single intravenous dose, peak plasma this compound concentrations of approximately 300 μM are seen at 5 min and decline to below the detection limit at 360 min . The highest tissue concentrations of this compound are found in fat, lung, liver, and kidney . Peak tumor concentrations of this compound are at least tenfold lower than peak plasma concentrations . Eight metabolites of this compound are identified in plasma, liver, and kidney .

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits cell proliferation, induces apoptosis, and arrests cells in the G0/G1 phase . In various cancer models, this compound has been shown to reduce tumor growth . In lymphoma cells, this compound decreases glucose uptake and expression of glycolysis-associated genes, reducing cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is supplied as a lyophilized powder and is stable for 24 months at room temperature . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency . The compound is soluble in DMSO at 60 mg/mL or ethanol at 20 mg/mL .

Análisis Bioquímico

Biochemical Properties

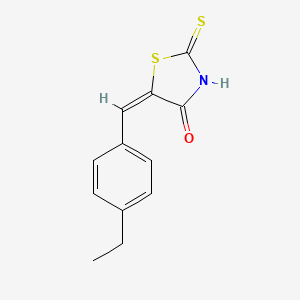

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone is a cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max interaction and prevents transactivation of c-Myc target gene expression . It interacts with the c-Myc protein, a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Cellular Effects

The effects of 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone on cells are profound. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . By inhibiting the c-Myc-Max interaction, it disrupts the function of c-Myc, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone involves its binding to the c-Myc protein, preventing the c-Myc-Max interaction and thereby inhibiting the transactivation of c-Myc target gene expression . This leads to changes in gene expression that result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that it inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo .

Métodos De Preparación

The synthesis of 10058-F4 typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

10058-F4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

10058-F4 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Its role as a c-Myc inhibitor makes it a potential candidate for cancer therapy.

Industry: The compound may be used in the development of new materials with specific properties.

Comparación Con Compuestos Similares

10058-F4 can be compared with other thiazolidinone derivatives, such as:

- 5-[(4-Methylphenyl)methylene]-2-thioxo-4-thiazolidinone

- 5-[(4-Chlorophenyl)methylene]-2-thioxo-4-thiazolidinone

- 5-[(4-Bromophenyl)methylene]-2-thioxo-4-thiazolidinone

These compounds share a similar core structure but differ in the substituents on the phenyl ring . The uniqueness of this compound lies in its specific ethyl group, which may influence its biological activity and chemical reactivity .

Propiedades

IUPAC Name |

5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXDHPADAXBMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017239 | |

| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403811-55-2 | |

| Record name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403811-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 10058-F4?

A1: this compound targets the c-Myc protein, a transcription factor often deregulated in cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with c-Myc?

A2: this compound disrupts the heterodimerization of c-Myc with its binding partner Max. This interaction is crucial for c-Myc's function as a transcription factor. [, , , ]

Q3: What are the downstream effects of inhibiting c-Myc with this compound?

A3: Inhibiting c-Myc with this compound leads to a variety of downstream effects, including:

- Reduced cell proliferation: By disrupting c-Myc's transcriptional activity, this compound inhibits the expression of genes involved in cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

- Cell cycle arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cells from progressing through the cell cycle. [, , ]

- Apoptosis induction: In many cancer cell lines, this compound treatment triggers programmed cell death (apoptosis). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

- Modulation of specific gene expression: this compound can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. [, , , , , , , , , , , , , , , , ]

- Synergistic effects with other drugs: this compound has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents, potentially improving treatment efficacy. [, , , , , , , , , ]

Q4: Does this compound affect normal cells?

A4: While this compound primarily targets cancer cells with deregulated c-Myc, its effects on normal cells are still under investigation. Some studies suggest that normal cells may be less sensitive to this compound compared to cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H16N2OS2, and its molecular weight is 356.5 g/mol.

Q6: What types of cancer cells are sensitive to this compound in vitro?

A6: In vitro studies have shown that this compound exhibits anti-cancer activity against a broad range of cancer cell lines, including:

- Chronic myeloid leukemia (CML) [, ]

- Acute myeloid leukemia (AML) [, , ]

- Burkitt lymphoma []

- Renal cell carcinoma [, ]

- Hepatocellular carcinoma []

- Multiple myeloma [, , , , , , ]

- Neuroblastoma [, ]

- Pancreatic cancer []

- Colon cancer []

- Prostate cancer [, ]

- Hypopharyngeal carcinoma []

- Ovarian cancer []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in several in vivo models:

- Xenograft models: this compound inhibited tumor growth in mouse models of neuroblastoma, pancreatic cancer, and colon cancer. [, , , ]

- Transgenic models: In a transgenic mouse model of neuroblastoma driven by MYCN, treatment with this compound resulted in prolonged survival. []

Q8: What are the future directions for research on this compound?

A8: Key areas for future research include:

- Improving pharmacokinetic properties: While this compound exhibits promising in vitro and in vivo activity, its clinical application may be limited by its pharmacokinetic properties. Developing analogs with improved stability, solubility, and bioavailability is crucial. []

- Investigating combination therapies: Exploring synergistic combinations of this compound with other targeted therapies or conventional chemotherapies could potentially enhance its efficacy and overcome resistance. [, , , , , , , , , ]

- Developing biomarkers for patient selection: Identifying biomarkers that predict response to this compound treatment could allow for personalized therapy and improve clinical outcomes. [, ]

- Understanding resistance mechanisms: Elucidating the mechanisms underlying resistance to this compound is essential for developing strategies to overcome treatment resistance. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)